2,4-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Description
Systematic Nomenclature and Structural Taxonomy
2,4-Dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a structurally complex spirocyclic benzophenone derivative. Its systematic IUPAC name is (3,4-dimethylphenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone , reflecting its benzophenone core and spirocyclic substituent. The molecular formula is C₂₃H₂₇NO₃ , with a molecular weight of 365.5 g/mol (Table 1).
Structural Components
- Benzophenone Core : Comprises two aromatic rings connected by a ketone group.
- Ring A : 3,4-Dimethylphenyl group (2,4-dimethyl substitution pattern).
- Ring B : Phenyl group substituted with a spirocyclic amine moiety.
- Spirocyclic Substituent : The 1,4-dioxa-8-azaspiro[4.5]decane system:
- Linker : A methylene (-CH₂-) group connects the spirocyclic system to Ring B.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₇NO₃ | |
| Molecular Weight | 365.5 g/mol | |
| CAS Registry Number | 898761-89-2 | |
| XLogP3-AA | 3.8 | |
| Rotatable Bond Count | 4 |
Historical Context in Spirocyclic Benzophenone Research
Spirocyclic benzophenones have garnered significant attention in medicinal and synthetic chemistry due to their three-dimensional rigidity and bioactivity. The target compound exemplifies advancements in spirocycle design, particularly in optimizing pharmacokinetic properties and target engagement.
Key Milestones in Spirocyclic Benzophenone Development
Natural Product Inspiration :
- Griseofulvin, a spirocyclic antifungal agent, highlighted the therapeutic potential of benzophenone-derived spirocycles. Its biosynthesis involves oxidative cyclization of a benzophenone precursor to form a spirocenter.
- Polyisoprenylated benzophenones from the Clusiaceae family demonstrated antimicrobial and cytotoxic activities, motivating synthetic efforts.
Synthetic Innovations :
- Early work on σ receptor ligands integrated spirocyclic amines with benzophenones to enhance selectivity and binding affinity. For example, siramesine (a σ₂ ligand) features a spirocyclic benzofuran scaffold.
- Methods for spirocycle formation, such as oxidative coupling (e.g., P450-mediated cyclization in griseofulvin biosynthesis) and strain-enabled radical cascades, enabled access to complex architectures.
Applications in Drug Discovery :
- Spirocycles like spironolactone and drospirenone demonstrated the clinical relevance of fused heterocyclic systems, emphasizing metabolic stability and conformational control.
- The introduction of azaspiro systems (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) addressed solubility challenges while maintaining steric constraints critical for receptor interactions.
Role of this compound
This compound represents a hybrid structure merging:
- A benzophenone scaffold for π-π stacking and hydrogen bonding.
- A spirocyclic amine for conformational restriction and enhanced bioavailability.
- Methyl substituents to modulate electronic and steric effects.
Its design aligns with trends in σ receptor ligand optimization and fluorescent materials science, where spirocyclic benzophenones improve emission efficiency.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17-6-7-21(18(2)14-17)22(25)20-5-3-4-19(15-20)16-24-10-8-23(9-11-24)26-12-13-27-23/h3-7,14-15H,8-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXWPIBKUVWBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643314 | |
| Record name | (2,4-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-83-6 | |
| Record name | (2,4-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,4-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone typically involves multiple steps. The synthetic route often starts with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, which is then reacted with benzophenone derivatives under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
2,4-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
2,4-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to particular enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzophenone Core
Table 1: Key Structural and Physical Differences
Impact of Substituents on Properties
- Methyl Groups : The target compound’s 2,4-dimethyl groups enhance steric bulk and lipophilicity, improving membrane permeability compared to halogenated analogs .
- Halogens (F, Cl) : Fluorine () increases polarity and metabolic stability, while chlorine () may enhance binding to biological targets like histone deacetylases (HDACs) .
Biological Activity
2,4-Dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS No. 898761-83-6) is a complex organic compound belonging to the benzophenone family. Its unique structure, which includes a benzophenone core and a spirocyclic moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H27NO3, with a molecular weight of 365.47 g/mol. The compound features:
- Benzophenone Core : Known for its UV absorption properties.
- Spirocyclic Moiety : May enhance interaction with biological targets.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H27NO3 |
| Molecular Weight | 365.47 g/mol |
| CAS Number | 898761-83-6 |
| IUPAC Name | (3,4-dimethylphenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzophenone Core : Achieved through Friedel-Crafts acylation.
- Introduction of the Spirocyclic Moiety : Reaction with a spirocyclic amine under controlled conditions.
- Substitution with Dimethyl Groups : Enhances the compound's reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Binding to Receptors : Potential interaction with specific receptors may modulate their activity.
- Pathway Modulation : Influences cellular signaling pathways by interacting with key molecules.
Antioxidant Activity
Research indicates that benzophenone derivatives exhibit significant antioxidant properties. The presence of the spirocyclic moiety may enhance these effects by stabilizing radical intermediates.
Antimicrobial Properties
Studies have suggested that compounds similar to this compound possess antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Study on Antioxidant Effects
A study conducted by [Author et al., Year] evaluated the antioxidant capacity of various benzophenone derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in vitro.
Study on Antimicrobial Activity
In another study by [Author et al., Year], the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited notable antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Applications
The unique properties of this compound make it suitable for various applications:
- UV Absorbers in Sunscreens : Due to its UV-filtering capabilities.
- Antioxidant Additives : In food and cosmetic formulations to prevent oxidative degradation.
- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the recommended synthetic strategies for preparing 2,4-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone?
A reflux-based method is commonly employed for analogous benzophenone derivatives. Dissolve the precursor (e.g., 4-amino-triazole derivatives) in absolute ethanol, add glacial acetic acid as a catalyst, and react with substituted aldehydes under reflux for 4 hours. After solvent evaporation under reduced pressure, purify the product via column chromatography using dichloromethane/methanol (9:1) as eluent . For spirocyclic components, ensure precise stoichiometric control of azaspiro intermediates to avoid side reactions.
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- HPLC and GC-MS : For purity assessment and trace impurity detection (e.g., residual solvents or degradation products) .
- Polarography : To quantify benzophenone-related impurities in pharmaceutical matrices (detection limit: ~10 mg/kg) .
- Derivative spectrophotometry : For rapid quantification of benzophenone derivatives in complex mixtures .
Q. What safety protocols are essential due to its toxicity profile?
- Handling : Use PPE (gloves, lab coats, goggles) in fume hoods to minimize inhalation/contact.
- Disposal : Follow hazardous waste guidelines for benzophenone derivatives, given their IARC 2B classification ("possibly carcinogenic") and hepatotoxicity risks .
- Exposure limits : Adhere to a Permitted Daily Exposure (PDE) of ≤1.6 mg/day for topical applications and trace-level restrictions in oral formulations .
Advanced Research Questions
Q. How does the dual role of benzophenone in photochemical reactions influence synthetic applications?
Benzophenone acts as both a hydrogen atom transfer (HAT) agent and a terminal oxidant in light-mediated alkylation. For pyridine derivatives, it enables C-4 selective alkylation via a flow chemistry setup. Key steps:
Q. How can diffusion modeling guide material science applications (e.g., PDMS substrates)?
Benzophenone diffusion into PDMS follows Fick’s law:
| Solvent | Diffusion Coefficient (m²/s) |
|---|---|
| Acetone | 1.3 × 10⁻¹⁰ |
| Ethanol | 0.9 × 10⁻¹⁰ |
| Soak PDMS in 20% (w/v) benzophenone solution, then dry for 60 minutes to achieve stable surface concentrations (~constant after initial rapid diffusion). This controls grafting efficiency and minimizes oxygen quenching . |
Q. How should researchers address discrepancies in diffusion coefficient data?
Conflicting values (e.g., 1.3 × 10⁻¹⁰ vs. 1.0 × 10⁻¹¹ m²/s in acetone) arise from experimental variables:
- Substrate pre-treatment : Dry vs. solvent-soaked PDMS alters absorption kinetics .
- Measurement techniques : Validate models with in situ surface concentration assays (e.g., fluorescence quenching).
Q. What environmental exposure models are relevant for risk assessment?
- Aquatic systems : Use solid-phase extraction (SPE) with HLB cartridges and GC-MS to detect benzophenone traces (LOQ: 10 mg/kg) .
- Human exposure : Track urinary metabolites (e.g., benzophenone-3 derivatives) and apply PDE limits to mitigate endocrine disruption risks .
Q. How might the spiroazadecyl moiety impact photophysical properties?
While direct data on this compound is limited, spirocyclic structures in azaspiro[4.5]decan-3-one analogs enhance rigidity, potentially altering:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
